Silane, trimethyl(4-methylbenzoyl)-

Description

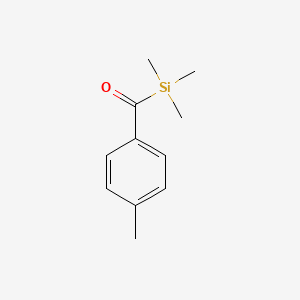

Silane, trimethyl(4-methylbenzoyl)- is an organosilicon compound featuring a trimethylsilyl group attached to a 4-methylbenzoyl-substituted aromatic ring. The trimethylsilyl group is known for its electron-donating and steric effects, while the 4-methylbenzoyl group introduces a ketone functionality with a methyl substituent, influencing polarity and reactivity. Such silanes are typically employed in organic synthesis, polymer chemistry, and materials science due to their tunable electronic and steric properties .

Properties

CAS No. |

68185-94-4 |

|---|---|

Molecular Formula |

C11H16OSi |

Molecular Weight |

192.33 g/mol |

IUPAC Name |

(4-methylphenyl)-trimethylsilylmethanone |

InChI |

InChI=1S/C11H16OSi/c1-9-5-7-10(8-6-9)11(12)13(2,3)4/h5-8H,1-4H3 |

InChI Key |

NHUCUMVBYJUDLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trimethyl(4-methylbenzoyl)- can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane compound .

Industrial Production Methods

In industrial settings, the production of silane, trimethyl(4-methylbenzoyl)- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(4-methylbenzoyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.

Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.

Scientific Research Applications

Silane, trimethyl(4-methylbenzoyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound can be used to modify surfaces for biological assays and immobilization of biomolecules.

Mechanism of Action

The mechanism of action of silane, trimethyl(4-methylbenzoyl)- involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions, where the compound acts as a precursor or intermediate. The molecular targets and pathways involved depend on the specific application, such as surface modification or polymerization .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Silanes

The following table compares Silane, trimethyl(4-methylbenzoyl)- with structurally similar silanes, highlighting substituent effects on properties and applications:

Key Observations:

- Substituent Effects: The 4-bromo group in (4-Bromophenyl)trimethylsilane enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling reactions . Perfluorodecyl substituents () impart extreme hydrophobicity, ideal for anti-fouling coatings.

Reactivity :

- Bromine’s electronegativity contrasts with the methylbenzoyl group’s mixed electronic effects (electron-withdrawing ketone + electron-donating methyl), suggesting divergent reactivity profiles.

Physicochemical Properties and Reactivity

Thermal Stability:

- Trimethylsilyl groups generally enhance thermal stability. For example, Trimethyl(3-phenyl-2-propenyl)silane is noted for stability in polymer matrices up to 250°C .

Solubility:

- Fluorinated silanes () are insoluble in polar solvents, whereas (4-Bromophenyl)trimethylsilane is soluble in organic solvents like THF and dichloromethane . The 4-methylbenzoyl derivative likely has intermediate polarity, favoring solvents such as acetone or ethyl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.